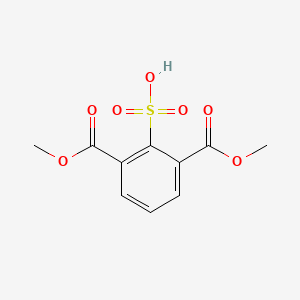
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid is an organic compound with the molecular formula C10H10O7S It is a derivative of benzenesulfonic acid, featuring two methoxycarbonyl groups at the 2 and 6 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid typically involves the sulfonation of dimethyl terephthalate. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group onto the benzene ring. The reaction conditions usually require controlled temperatures to ensure the selective introduction of the sulfonic acid group without affecting the methoxycarbonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The methoxycarbonyl groups can undergo hydrolysis to form carboxylic acids, which can further react with other molecules. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Lacks the methoxycarbonyl groups, making it less versatile in certain reactions.
Dimethyl terephthalate: Lacks the sulfonic acid group, limiting its reactivity in acid-catalyzed reactions.
p-Toluenesulfonic acid: Contains a methyl group instead of methoxycarbonyl groups, affecting its solubility and reactivity.
Uniqueness
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid is unique due to the presence of both methoxycarbonyl and sulfonic acid groups. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds. Its dual functionality makes it a valuable reagent in both academic research and industrial applications.
Eigenschaften
CAS-Nummer |
50975-82-1 |
|---|---|
Molekularformel |
C10H10O7S |
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
2,6-bis(methoxycarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C10H10O7S/c1-16-9(11)6-4-3-5-7(10(12)17-2)8(6)18(13,14)15/h3-5H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
QOVUSIZUVWPIAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)
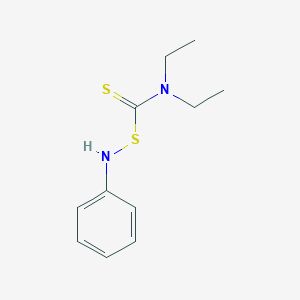


![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
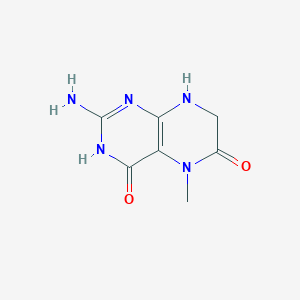
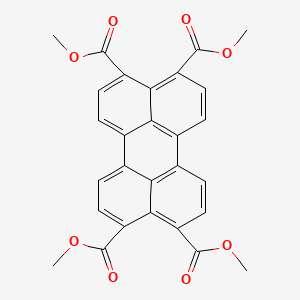

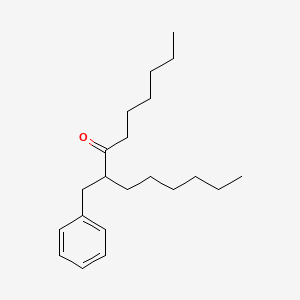
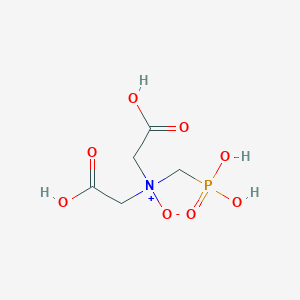
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)

